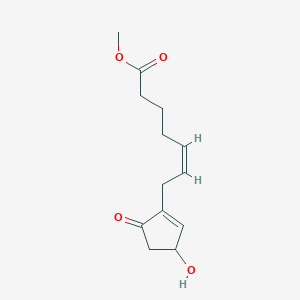
(Z)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate is an organic compound with the molecular formula C15H22O4 and a molecular weight of 266.33 g/mol . This compound is characterized by its unique structure, which includes a cyclopentene ring with a hydroxy and oxo group, and a heptenoate chain. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of (Z)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate involves several steps. One common synthetic route includes the reaction of a cyclopentene derivative with a heptenoate ester under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the correct configuration of the product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
(Z)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxo group to a hydroxy group, altering the compound’s properties.
Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(Z)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use this compound to investigate its biological activity and potential therapeutic applications.
Medicine: It is explored for its potential use in drug development due to its unique chemical structure.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (Z)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate involves its interaction with specific molecular targets. The hydroxy and oxo groups play a crucial role in its reactivity and binding to target molecules. The pathways involved in its action depend on the specific application and the biological or chemical system in which it is used .
Comparison with Similar Compounds
(Z)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate can be compared with other similar compounds such as:
Isopropyl (3R,Z)-7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-hept-5-enoate: This compound has a similar structure but differs in the ester group, which can affect its reactivity and applications.
5-Heptenoic acid, 7-[(3R)-3-hydroxy-5-oxo-1-cyclopenten-1-yl]-, 1-methylethyl ester: Another similar compound with slight variations in the ester group.
The uniqueness of this compound lies in its specific configuration and the presence of both hydroxy and oxo groups, which contribute to its diverse reactivity and applications.
Properties
Molecular Formula |
C13H18O4 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
methyl (Z)-7-(3-hydroxy-5-oxocyclopenten-1-yl)hept-5-enoate |
InChI |
InChI=1S/C13H18O4/c1-17-13(16)7-5-3-2-4-6-10-8-11(14)9-12(10)15/h2,4,8,11,14H,3,5-7,9H2,1H3/b4-2- |
InChI Key |
TUMDQIVLAQDJBH-RQOWECAXSA-N |
Isomeric SMILES |
COC(=O)CCC/C=C\CC1=CC(CC1=O)O |
Canonical SMILES |
COC(=O)CCCC=CCC1=CC(CC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















